molecular formula C18H11FO2 B11841970 3-(8-Fluoronaphthalen-2-yl)-2-benzofuran-1(3h)-one CAS No. 2965-42-6

3-(8-Fluoronaphthalen-2-yl)-2-benzofuran-1(3h)-one

Cat. No.: B11841970
CAS No.: 2965-42-6
M. Wt: 278.3 g/mol
InChI Key: VHELBITZVGEPQE-UHFFFAOYSA-N
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Description

3-(8-Fluoronaphthalen-2-yl)isobenzofuran-1(3H)-one is a synthetic organic compound that belongs to the class of isobenzofuranones. These compounds are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluoronaphthalene moiety in the structure suggests potential unique reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(8-Fluoronaphthalen-2-yl)isobenzofuran-1(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 8-fluoronaphthalene and phthalic anhydride.

    Condensation Reaction: The key step involves the condensation of 8-fluoronaphthalene with phthalic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, under reflux conditions.

    Cyclization: The intermediate product undergoes cyclization to form the isobenzofuranone ring system. This step may require heating and the use of a dehydrating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(8-Fluoronaphthalen-2-yl)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydroxy or amino derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers or organic semiconductors.

Mechanism of Action

The mechanism of action of 3-(8-Fluoronaphthalen-2-yl)isobenzofuran-1(3H)-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoronaphthalene moiety could enhance binding affinity or selectivity for certain targets, influencing the compound’s overall biological effect.

Comparison with Similar Compounds

Similar Compounds

    3-(Naphthalen-2-yl)isobenzofuran-1(3H)-one: Lacks the fluorine atom, which may result in different reactivity and biological activity.

    3-(8-Chloronaphthalen-2-yl)isobenzofuran-1(3H)-one: Contains a chlorine atom instead of fluorine, potentially altering its chemical and biological properties.

Uniqueness

The presence of the fluorine atom in 3-(8-Fluoronaphthalen-2-yl)isobenzofuran-1(3H)-one can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance metabolic stability and binding affinity in drug molecules, making this compound potentially more effective in certain applications compared to its non-fluorinated analogs.

Properties

CAS No.

2965-42-6

Molecular Formula

C18H11FO2

Molecular Weight

278.3 g/mol

IUPAC Name

3-(8-fluoronaphthalen-2-yl)-3H-2-benzofuran-1-one

InChI

InChI=1S/C18H11FO2/c19-16-7-3-4-11-8-9-12(10-15(11)16)17-13-5-1-2-6-14(13)18(20)21-17/h1-10,17H

InChI Key

VHELBITZVGEPQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)C3=CC4=C(C=CC=C4F)C=C3

Origin of Product

United States

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